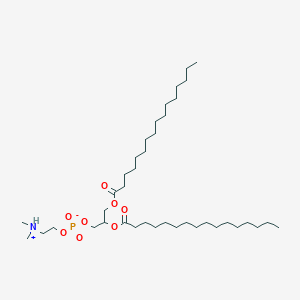

DL-Alpha-phosphatidyl-N,N-dimethylethanolamine,dipalmitoyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’Urdamycin B est un membre de la famille des angucyclines d’antibiotiques, connues pour leurs structures complexes et leurs activités biologiques puissantes. Ce composé est dérivé des produits métaboliques de la bactérie Streptomyces fradiae. L’Urdamycin B présente des propriétés antibactériennes et antifongiques significatives, ce qui en fait un composé précieux dans le domaine de la chimie médicinale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’Urdamycin B implique l’utilisation de synthases de polykétides de type II, qui sont des enzymes multi-domaines responsables de la condensation séquentielle des unités de départ avec les unités d’extension. Ce processus est suivi de réactions de réduction, de cyclisation, d’aromatisation et de façonnage . La biosynthèse de l’Urdamycin B est initiée par le chargement de l’unité de départ acyl-coenzyme A sur la protéine porteuse d’acyl, catalysée par le domaine acyltransférase. Le domaine cétosynthase allonge ensuite la chaîne carbonée par condensation de Claisen décarboxylative .

Méthodes de production industrielle : La production industrielle de l’Urdamycin B implique généralement la fermentation de Streptomyces fradiae dans des conditions contrôlées. La bactérie est cultivée dans un milieu riche en nutriments, et le composé est extrait du bouillon de fermentation en utilisant des techniques d’extraction par solvant .

Analyse Des Réactions Chimiques

Types de réactions : L’Urdamycin B subit diverses réactions chimiques, notamment la glycosylation, l’oxydation et la réduction. La glycosylation implique l’ajout de portions de sucre à la structure aglycone de l’Urdamycin B, qui est catalysée par des glycosyltransférases . Les réactions d’oxydation et de réduction modifient les groupes fonctionnels sur le noyau angucycline, modifiant ainsi son activité biologique .

Réactifs et conditions courants :

Glycosylation : Glycosyltransférases et sucres nucléotidiques.

Oxydation : Agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés glycosylés de l’Urdamycin B, qui présentent des activités biologiques différentes .

Applications de la recherche scientifique

L’Urdamycin B a un large éventail d’applications de recherche scientifique :

Médecine : Exploré pour ses propriétés antibactériennes, antifongiques et anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux antibiotiques et antifongiques.

Applications De Recherche Scientifique

Urdamycin B has a wide range of scientific research applications:

Medicine: Explored for its antibacterial, antifungal, and anticancer properties.

Industry: Utilized in the development of new antibiotics and antifungal agents.

Mécanisme D'action

L’Urdamycin B exerce ses effets en inhibant la croissance des bactéries et des champignons. Le composé cible le ribosome bactérien, interférant avec la synthèse des protéines et conduisant à la mort cellulaire . Dans la recherche sur le cancer, l’Urdamycin B s’est avéré induire l’apoptose dans les cellules leucémiques en perturbant le potentiel de la membrane mitochondriale et en activant les voies des caspases .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Urdamycin A

- Urdamycin C

- Urdamycin D

- Urdamycin E

- Urdamycin F

Comparaison : L’Urdamycin B est unique parmi ses analogues en raison de son motif de glycosylation spécifique et de la présence de portions de sucre uniques. Cette différence structurelle contribue à ses activités biologiques distinctes et en fait un composé précieux pour la recherche et le développement de médicaments .

Propriétés

Numéro CAS |

1487-55-4 |

|---|---|

Formule moléculaire |

C39H78NO8P |

Poids moléculaire |

720 g/mol |

Nom IUPAC |

[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C39H78NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40(3)4)48-39(42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37H,5-36H2,1-4H3,(H,43,44) |

Clé InChI |

SKWDCOTXHWCSGS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCCCCCCCCC |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH+](C)C)OC(=O)CCCCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH+](C)C)OC(=O)CCCCCCCCCCCCCCC |

Key on ui other cas no. |

3922-61-0 |

Synonymes |

alpha-dimethyl dipalmitoylphosphatidylethanolamine DP(Me)2-PE L-alpha-dipalmitoyl(dimethyl)phosphatidylethanolamine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.